molecular formula C17H22N2O4 B13678782 Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate

Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate

Cat. No.: B13678782
M. Wt: 318.4 g/mol
InChI Key: LKLUUOBGNQFJQA-UHFFFAOYSA-N
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Description

Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate is a complex organic compound that features a picolinate ester and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and yield of the reactions . These systems allow for precise control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)picolinate is unique due to its combination of a picolinate ester and a tetrahydropyridine ring

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyridine-2-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-9-7-12(8-10-19)13-5-6-14(18-11-13)15(20)22-4/h5-7,11H,8-10H2,1-4H3

InChI Key

LKLUUOBGNQFJQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)C(=O)OC

Origin of Product

United States

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